molecular formula C9H10O3 B1671687 Ethylparaben CAS No. 120-47-8

Ethylparaben

Cat. No. B1671687
CAS RN: 120-47-8
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Description

Ethylparaben, also known as ethyl para-hydroxybenzoate, is the ethyl ester of p-hydroxybenzoic acid . It is a member of the class of compounds known as parabens and is often used as a preservative in cosmetics, pharmaceuticals, foods, and beverages .


Synthesis Analysis

Parabens, including ethylparaben, are synthesized through an esterification process using p-hydroxybenzoic acid and an alcohol in the presence of a catalyst . For ethylparaben, ethanol is used as the alcohol .


Molecular Structure Analysis

The molecular formula of ethylparaben is HO-C6H4-CO-O-CH2CH3 . It is a derivative of p-hydroxybenzoic acid .


Chemical Reactions Analysis

Parabens, including ethylparaben, are produced by the esterification of p-hydroxybenzoic acid with the appropriate alcohol . The results of this reaction are parabens and water .


Physical And Chemical Properties Analysis

Parabens form small colorless crystals or white crystalline powders with practically no odor or taste . They are soluble in alcohol, ether, glycerin, and propylene glycol and slightly soluble or almost insoluble in water . Ethylparaben and propylparaben can form almost ideal solid solutions near the melting temperatures .

Scientific Research Applications

Environmental Fate and Effects

Ethylparaben's environmental presence, particularly in aquatic ecosystems, has drawn attention to its potential impact on marine life. Studies have shown that ethylparaben, alongside other parabens, can exhibit deleterious effects on aquatic organisms such as the marine copepod Tigriopus japonicus and the soil nematode Caenorhabditis elegans. These effects include acute toxicity, developmental retardation, reproductive rate reduction, and potential estrogenic effects, indicating the need for careful consideration of paraben release into the environment (Kang et al., 2019); (Nagar et al., 2019).

Endocrine Disruption and Health Implications

Ethylparaben has been implicated in studies assessing endocrine-disrupting potential, with research exploring its effects on human tissues and health outcomes. For instance, it's been shown to induce apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway, suggesting cytotoxic effects that could have implications for reproductive health (Kim et al., 2020). Another study has highlighted the generation of reactive oxygen species in human spermatozoa upon exposure to ethylparaben, pointing to potential risks for male fertility (Samarasinghe et al., 2018).

Behavioral and Developmental Effects

Research on zebrafish larvae exposed to ethylparaben has uncovered altered behavior and developmental effects, suggesting that early-life exposure to parabens can interfere with the nervous system's development. This could lead to abnormal behavior and potentially affect brain function later in life (Merola et al., 2021).

Advanced Oxidation Processes for Paraben Removal

With ethylparaben's widespread detection in aquatic environments, research has also focused on remediation techniques. The effectiveness of UV-driven advanced oxidation processes in removing ethylparaben from water has been examined, providing insights into potential treatment methods for paraben-contaminated water sources (Álvarez et al., 2020).

Personal Care Product Use and Exposure

Studies have looked into the associations between paraben concentrations in maternal urine and breast milk and personal care product use, shedding light on human exposure levels and potential health implications for both mothers and neonates (Fisher et al., 2017).

properties

IUPAC Name

ethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Record name ETHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID9022528
Record name Ethylparaben
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Molecular Weight

166.17 g/mol
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Physical Description

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid
Record name ETHYL p-HYDROXYBENZOATE
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Boiling Point

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg
Record name ETHYLPARABEN
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Solubility

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C
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Vapor Pressure

0.0000929 [mmHg]
Record name Ethylparaben
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Product Name

Ethylparaben

Color/Form

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol

CAS RN

120-47-8, 9001-05-2
Record name Ethylparaben
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Record name Ethylparaben [NF]
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Record name Ethyl hydroxybenzoate
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Record name Benzoic acid, 4-hydroxy-, ethyl ester
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Record name ETHYLPARABEN
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Record name ETHYLPARABEN
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Melting Point

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C
Record name ETHYL p-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylparaben
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Citations

For This Compound
6,300
Citations
FA Andersen - Int J Toxicol, 2008 - hero.epa.gov
Parabens is the name given to a group of p-hydroxybenzoic acid (PHBA) esters used in over 22,000 cosmetics as preservatives at concentrations up to 0.8%(mixtures of parabens) or …
Number of citations: 325 hero.epa.gov
HW Chen, CS Chiou, SH Chang - Powder Technology, 2017 - Elsevier
Parabens (such as methylparaben (MP), ethylparaben (EP) and propylparaben (PP)) are widely used as preservatives in food, medicine and cosmetic products but can destroy the cell …
Number of citations: 52 www.sciencedirect.com
HM Kang, MS Kim, UK Hwang, CB Jeong, JS Lee - Chemosphere, 2019 - Elsevier
Parabens are used as a preservative substance in a wide range of man-made products causing deleterious effects on aquatic organisms and therefore, the concern of their effects to …
Number of citations: 36 www.sciencedirect.com
HP Kohli, S Gupta, M Chakraborty - Colloids and Surfaces A …, 2018 - Elsevier
Ethylparaben, alkyl esters of p-hydroxybenzoic acid, is an endocrine disruptor that interfere glandular activity and hormone production and even with considerable elimination of them …
Number of citations: 48 www.sciencedirect.com
H KIWADA, S AWAzU, M HANANO - Journal of Pharmacobio …, 1979 - jstage.jst.go.jp
The biological fates of ethylparaben (EP) which has been widely used as a preser—vatives for the pharmaceutical preparations and foods, and p-hydroxybenzoic acid (HB) which is the …
Number of citations: 27 www.jstage.jst.go.jp
SC Rastogi, A Schouten, N De Kruijf… - Contact …, 1995 - Wiley Online Library
… ethylparaben is not commonly used in rinseoff products other than shampoos, balsam, etc. For example, ethylparaben … -up removers contained ethylparaben. Propylparaben was found …
Number of citations: 260 onlinelibrary.wiley.com
D Kim, L Kim, D Kim, JI Kwak, SW Kim, R Cui… - … Geochemistry and Health, 2021 - Springer
… for ethylparaben have not been established. This study provides new toxicological data for ethylparaben, … Although ethylparaben toxicity has been reported in other species, we present …
Number of citations: 5 link.springer.com
C Merola, O Lai, A Conte, G Crescenzo, T Torelli… - Environmental …, 2020 - Elsevier
Toxicological effects of butylparaben (BuP) and ethylparaben (EtP) on zebrafish (Danio rerio) early-life stages are not well established. The present study evaluated, using zebrafish …
Number of citations: 23 www.sciencedirect.com
L Sun, T Yu, J Guo, Z Zhang, Y Hu, X Xiao, Y Sun… - Scientific reports, 2016 - nature.com
… In this study, the uterotrophic activities of methylparaben (MP) and ethylparaben (EP) at doses close to the acceptable daily intake as allocated by JECFA were demonstrated in …
Number of citations: 61 www.nature.com
Y Han, X Jia, X Liu, T Duan, H Chen - Chromatographia, 2010 - Springer
Dispersive liquid–liquid microextraction (DLLME) combined with gas chromatography-mass spectrometry (GC–MS) has been developed for the determination of four parabens (…
Number of citations: 73 link.springer.com

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